molecular formula C8H15N3O B11916111 1,4,9-Triazaspiro[5.5]undecan-3-one

1,4,9-Triazaspiro[5.5]undecan-3-one

Cat. No.: B11916111
M. Wt: 169.22 g/mol
InChI Key: LMQYWYFKLXVBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,9-Triazaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a central bicyclic framework with three nitrogen atoms and a ketone group. Its unique structure confers high selectivity and potency as an inhibitor of METTL3, an RNA methyltransferase critical for N6-methyladenosine (m6A) modification, which is implicated in cancer progression, viral replication, and immune regulation . Key derivatives of this compound, such as UZH2 (compound 22), exhibit single-digit nanomolar IC50 values against METTL3, along with excellent metabolic stability and cellular permeability . The spirocyclic architecture enhances binding affinity by fitting into the hydrophobic pocket of METTL3, as demonstrated by X-ray crystallography .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1,4,9-triazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C8H15N3O/c12-7-5-11-8(6-10-7)1-3-9-4-2-8/h9,11H,1-6H2,(H,10,12)

InChI Key

LMQYWYFKLXVBJB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNC(=O)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Triazaspiro[5.5]undecan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a diamine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1,4,9-Triazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1,4,9-Triazaspiro[5.5]undecan-3-one has several scientific research applications, including:

    Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential pharmaceutical applications.

    Biology: The compound is used in the study of biological processes and interactions due to its unique structure and reactivity.

    Medicine: It has been investigated for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4,9-Triazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs with Heteroatom Variations

3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one
  • Structural Differences : Replaces two nitrogen atoms with oxygen (1,5-dioxa vs. 1,4,9-triaza).
  • No direct biological activity data is available, but GC-MS parameters suggest lower polarity compared to triaza analogs .
  • Synthesis : Prepared via multistep organic reactions, differing from the SNAr and Buchwald-Hartwig couplings used for triazaspiro derivatives .
1,5-Dioxaspiro[5.5]undecan-3-one
  • Key Distinction : Lacks nitrogen atoms entirely, resulting in a neutral, lipophilic scaffold.
  • Applications: Primarily used as a synthetic intermediate rather than a bioactive molecule. No reported inhibition of methyltransferases .

Derivatives with Substituent Modifications

Fluorinated Derivatives (Compounds 20 and 21)
  • Enhancements : Fluorine atoms improve binding through hydrophobic interactions (e.g., with Pro397 and Tyr406 in METTL3) and enhance metabolic stability.
  • Activity : Both compounds show similar METTL3 affinity, but 20 exhibits superior cellular permeability due to optimized fluorine placement .
Cyclopropyl-Substituted Derivative (Compound 16)
  • ADME Profile : Cyclopropyl groups reduce steric hindrance, improving solubility (LogP = -1.42) and oral bioavailability. IC50 = 12 nM, comparable to parent compounds .
UZH2 (Compound 22)
  • Optimized Properties : Combines a pyrimidine ring with a 4,4-dimethylpiperidine moiety. Achieves IC50 = 3.8 nM, >100-fold selectivity over other m6A writers (e.g., METTL14, WTAP) .

Therapeutic Analogs in Other Disease Contexts

Aplaviroc (CCR5 Inhibitor)
  • Structural Role : Contains a 1,4,9-triazaspiro[5.5]undecane core linked to a biphenyl group.
  • Function : Blocks HIV entry by antagonizing CCR5 receptors. The spirocyclic core enhances resistance to enzymatic degradation compared to maraviroc’s azabicyclo[3.2.1]octane scaffold .
Chemokine Receptor Antagonist (WO/2004/026874)
  • Crystalline Form : A hydrochloride salt of a triazaspiro derivative with 2,5-dioxo and cyclohexylmethyl groups. Exhibits potent antagonism against chemokine receptors (CXCR4, CCR5) due to improved crystallinity and stability .

Data Tables

Table 1: Key METTL3 Inhibitors and Their Properties

Compound Structure Modifications IC50 (nM) Selectivity (vs. METTL14) LogP Reference
UZH2 (22) Pyrimidine, 4,4-dimethylpiperidine 3.8 >100-fold -1.42
Compound 16 Cyclopropyl substituent 12 >50-fold -1.35
STM2457 Non-spiro, indole derivative 22 10-fold 2.1

Table 2: Physicochemical Comparison of Spirocyclic Compounds

Compound Molecular Formula Polar Surface Area (Ų) Hydrogen Bond Donors LogP Application
1,4,9-Triazaspiro[5.5]undecan-3-one C8H15N3O 70 3 -1.42 METTL3 inhibition
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one C9H15NO4 89 3 0.5 Synthetic intermediate
Aplaviroc (CCR5 inhibitor) C29H41N3O5S 110 5 3.8 HIV treatment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.